

Comparing toxicological profiles of chlorophenyl-substituted amines

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)cyclopentan-1-amine

CAS No.: 75095-84-0

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Comparative Toxicological Guide: Chlorophenyl-Substituted Amines

Executive Summary

Objective: To provide a rigorous, mechanism-based comparison of chlorophenyl-substituted amines, differentiating between agents of therapeutic utility (e.g., chlorpheniramine) and those with severe toxicity profiles (e.g., 4-chloroamphetamine, chlorphentermine).

Core Insight: The toxicological outcome of a chlorophenyl-amine is not dictated solely by the chlorine substituent but by the scaffold geometry and substitution position (ortho/meta/para). While the chlorine atom universally enhances lipophilicity and metabolic stability, its specific placement directs the molecule toward distinct "toxicity targets":

- Para-Amphetamines: Irreversible Serotonergic Neurotoxicity.
- Phentermines: Pulmonary Phospholipidosis.
- Piperazines: Receptor-Mediated Functional Toxicity (Migraines/Anxiety).
- Alkylamines: High-Safety Antihistaminic Activity.

Part 1: Structure-Activity Relationship (SAR) & Toxicity Profiles

The "Chlorine Switch": Positional Isomerism & Scaffold Impact

The addition of a chlorine atom to a phenyl ring alters the electron density and lipophilicity (LogP). However, the biological consequence is strictly determined by the molecular context.

Compound Class	Representative Agent	Cl- Position	Core Scaffold	Primary Toxicological Hazard	Mechanism of Toxicity
Amphetamines	4-Chloroamphetamine (4-CA)	Para (4)	Phenethylamine	Neurotoxicity	SERT-mediated uptake & oxidative terminal destruction.
Phentermines	Chlorphentermine	Para (4)	Phenethylamine (-dimethyl)	Phospholipidosis	Lysosomal accumulation & phospholipase inhibition.
Piperazines	m-CPP	Meta (3)	Phenylpiperazine	Functional CNS Toxicity	Non-selective 5-HT receptor agonism (5-HT).
Alkylamines	Chlorpheniramine	Para (4)	Propylamine	Low Toxicity	H1 Receptor Antagonism (Safe at therapeutic doses).

Comparative Deep Dive

A. Neurotoxicity: The 4-CA Paradigm

Agent: 4-Chloroamphetamine (4-CA) / 4-Chloromethamphetamine (4-CMA)

- Profile: 4-CA is the "gold standard" neurotoxin for selectively destroying serotonergic nerve terminals.
- Critical SAR Finding: The neurotoxicity is highly position-dependent.
 - Para-Cl (4-CA): Potent neurotoxin.[1] Causes long-term depletion of Serotonin (5-HT) and Tryptophan Hydroxylase (TPH).[1]
 - Meta-Cl / Ortho-Cl: Do not cause long-term depletion. This suggests the para position is required for a specific interaction within the Serotonin Transporter (SERT) or for the formation of a toxic quinone-like metabolite.
- Mechanism: 4-CA acts as a substrate for SERT, enters the neuron, displaces vesicular 5-HT (causing acute release), and then triggers intracellular oxidative stress that physically destroys the axon terminal.

B. Pulmonary Toxicity: The Chlorphentermine Pathway

Agent: Chlorphentermine

- Profile: An anorectic drug withdrawn due to pulmonary hypertension and phospholipidosis.
- Mechanism: It acts as a Cationic Amphiphilic Drug (CAD). The hydrophobic chlorophenyl ring inserts into the lipid bilayer, while the charged amine interacts with phosphate groups. This complex is resistant to lysosomal phospholipases, leading to the accumulation of "foam cells" (macrophages filled with phospholipid lamellar bodies) in the lungs.
- Contrast: Unlike 4-CA, this is not a receptor/transporter-specific toxicity but a physicochemical interaction with cellular lipids.

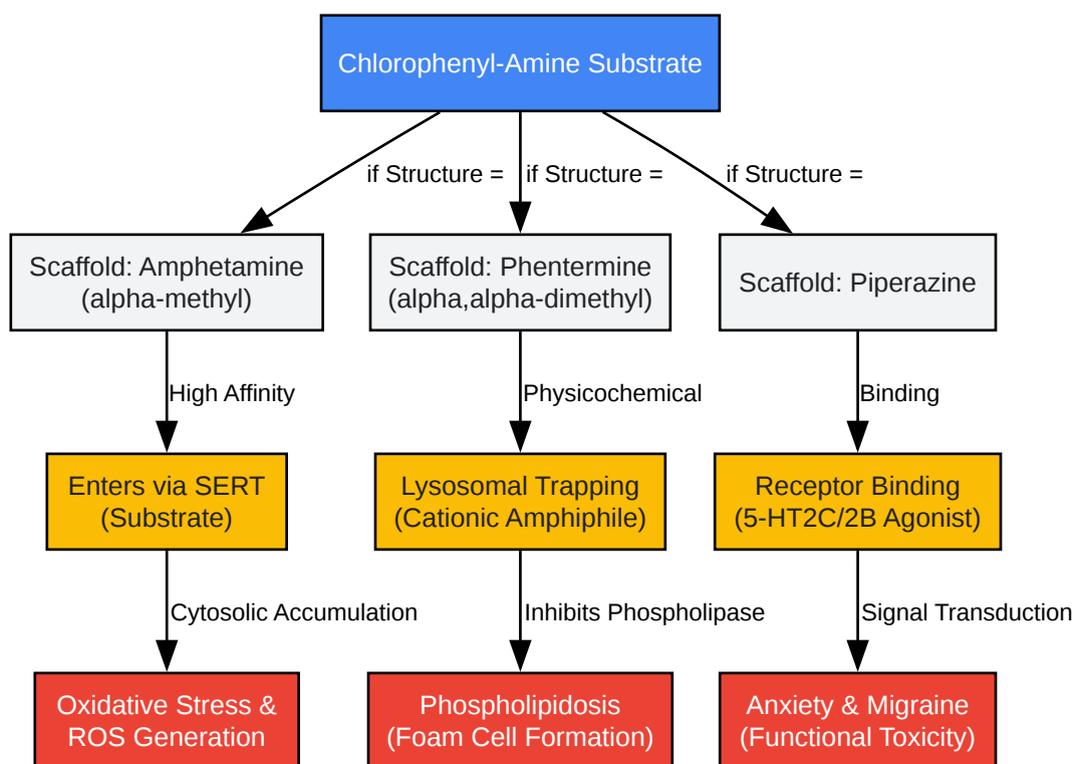
C. Functional Toxicity: The mCPP Agonism

Agent: meta-Chlorophenylpiperazine (mCPP)[2]

- Profile: A metabolite of antidepressants (trazodone) and a designer drug.
- Mechanism: It does not destroy neurons. Instead, it acts as a "dirty" agonist at 5-HT and 5-HT receptors.
- Outcome: Induces migraines, anxiety, and panic attacks in humans. It serves as a functional probe for serotonin hypersensitivity rather than a structural toxin.

Part 2: Visualizing the Mechanisms

The following diagram illustrates the divergent toxicological pathways based on the molecular scaffold.



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Caption: Divergent toxicological pathways of chlorophenyl-amines driven by scaffold structure.

Part 3: Experimental Protocols

As a researcher, you must validate these profiles using self-checking assays. Below are two standard protocols for distinguishing neurotoxicity (4-CA type) from general cytotoxicity.

Protocol A: Assessment of Serotonergic Neurotoxicity (5-HT Depletion)

Objective: Determine if a compound causes long-term destruction of 5-HT terminals or merely transient depletion.

Methodology:

- Treatment: Administer the test compound (e.g., 10 mg/kg i.p.) to rats. Include a saline control and a positive control (4-CA).
- Wait Period: Wait 7 days. (Crucial: Acute depletion <24h is reversible; 7-day depletion indicates terminal loss).
- Tissue Harvest: Dissect the Striatum, Hippocampus, and Cortex. Flash freeze in liquid nitrogen.
- Extraction:
 - Homogenize tissue in 0.1 M perchloric acid (containing 0.1% cysteine to prevent oxidation).
 - Centrifuge at 10,000 x g for 15 min at 4°C.
 - Collect supernatant.
- Analysis (HPLC-ECD):
 - Inject into HPLC with Electrochemical Detection.
 - Mobile Phase: Citrate-acetate buffer with methanol and ion-pairing agent (OSA).
 - Potential: Set working electrode to +0.6V to detect 5-HT and 5-HIAA.
- Validation Criteria:

- Neurotoxicity: >40% reduction in both 5-HT and 5-HIAA compared to control.[1]
- Transient Release: Normal levels at Day 7 (despite acute behavioral effects).

Protocol B: In Vitro Hepatotoxicity & Phospholipidosis Screen

Objective: Screen for general cytotoxicity and phospholipid accumulation (Chlorphentermine-like effect).

Methodology:

- Cell Model: Primary Rat Hepatocytes or HepG2 cells.
- Incubation: Treat cells with graded concentrations (1–100 μ M) for 24h and 48h.
- Cytotoxicity Assay (LDH Leakage):
 - Collect culture media.
 - Measure Lactate Dehydrogenase (LDH) activity using a coupled enzymatic assay (NADH oxidation at 340 nm).
 - Calculation: % Cytotoxicity = (Media LDH / Total Lysate LDH) x 100.
- Phospholipidosis Assay (HCS LipidTox):
 - Add HCS LipidTox™ Red phospholipidosis detection reagent (binds to accumulated lamellar bodies).
 - Incubate for 24h with the test drug.
 - Imaging: Use fluorescence microscopy (Ex/Em: 580/600 nm).
 - Positive Result: Distinct accumulation of intense fluorescent intracellular granules compared to vehicle control.

Part 4: Technical Reference Data

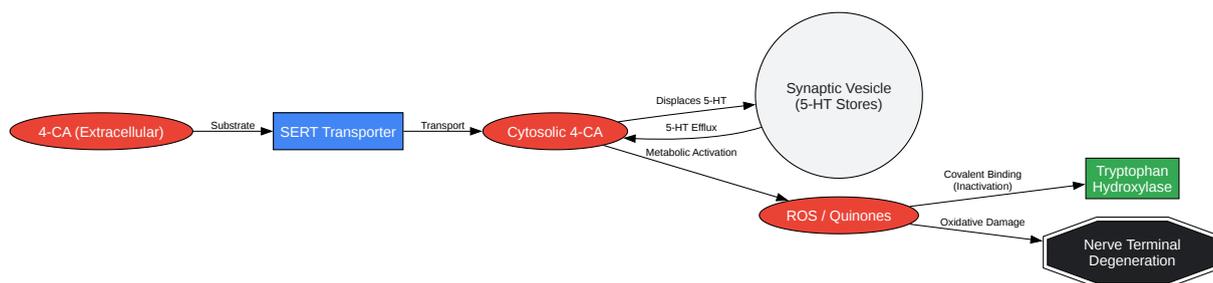
Table 1: Comparative Toxicological Parameters

Parameter	4-Chloroamphetamine (4-CA)	Chlorphentermine	Chlorpheniramine	m-CPP
Primary Target	SERT / VMAT2	Lysosomal Lipids	H1 Receptor	5-HT Receptor
Neurotoxicity	High (Structural damage)	Low	Negligible	Low (Functional)
Phospholipidosis	Low	High (Lung/Liver)	Low	Low
LD50 (Rat, Oral)	~350 mg/kg	~300 mg/kg	~306 mg/kg	~400 mg/kg
Metabolic Fate	CYP-mediated deamination	N-oxidation / Excreted unchanged	N-demethylation (CYP2D6)	CYP2D6 hydroxylation
Reversibility	Irreversible (Terminal loss)	Reversible (Slow clearance)	Reversible	Reversible

Mechanism of 4-CA Neurotoxicity (Detailed)

The specific neurotoxicity of 4-CA involves a "Trojan Horse" mechanism:

- **Entry:** 4-CA is a substrate for SERT, entering the neuron efficiently.
- **Displacement:** It disrupts the VMAT2 gradient, dumping vesicular serotonin into the cytosol.
- **ROS Formation:** Cytosolic serotonin is broken down by MAO-B, generating Hydrogen Peroxide ().
- **Reactive Metabolites:** 4-CA itself may be metabolized to a reactive quinone-imine intermediate that covalently binds to sulfhydryl groups on Tryptophan Hydroxylase (TPH), permanently inactivating the rate-limiting enzyme of serotonin synthesis.



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Caption: The "Trojan Horse" mechanism of 4-CA induced serotonergic neurotoxicity.

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